acyl-binding lipid-transfer protein
Description
Properties
CAS No. |
162263-70-9 |
|---|---|
Molecular Formula |
C9H6F7NS |
Synonyms |
acyl-binding lipid-transfer protein |
Origin of Product |
United States |
Structural Biology of Acyl Binding Lipid Transfer Proteins
Overall Structural Architecture and Conserved Features
The structural integrity and function of acyl-binding LTPs are maintained by a highly conserved architecture characterized by specific secondary structures, stabilizing disulfide bonds, and key amino acid motifs. nih.gov
A defining and critical feature of the LTP structure is the presence of four conserved disulfide bonds. nih.govoup.com These covalent linkages are formed between eight highly conserved cysteine residues found within the protein's primary sequence. nih.gov The network of four S-S bonds is essential for maintaining the protein's three-dimensional structure, stability, and, consequently, its ability to bind lipids. nih.govosti.gov Experimental reduction of these disulfide bonds has been shown to severely compromise the protein's lipid-binding capacity. nih.gov The specific pairing of these cysteines establishes the correct protein fold. For example, in a 7-kDa lipid transfer protein from wheat (LTP2), the disulfide pairings were identified as Cys10-Cys24, Cys25-Cys60, Cys2-Cys34, and Cys36-Cys67. nih.gov The crucial role of these bonds is further underscored by studies on a rice mutant where the loss of two disulfide bonds in the protein resulted in an altered conformation and significant growth inhibition, highlighting the importance of this network for the protein's native function. mdpi.com
The primary sequence of all known plant LTPs contains a characteristic and highly conserved eight-cysteine motif (8CM). nih.gov This motif is the source of the eight residues that form the stabilizing disulfide bonds. The generalized consensus pattern for the 8CM is C-Xn-C-Xn-CC-Xn-CXC-Xn-C-Xn-C, where 'C' represents a cysteine residue and 'Xn' denotes a variable number of other amino acid residues. nih.govnih.gov The spacing between the cysteine residues can vary, and these variations are used as a basis for classifying LTPs into different types (e.g., Type I, Type II). nih.gov For instance, the spacing pattern in some wheat nsLTPs is C-X9-C-X14-CC-X19-C-X-C-X19-C-X13-C. wikipedia.org Beyond the 8CM, other conserved residues, such as specific lysine (B10760008) and tyrosine residues in type I nsLTPs, also play important structural and functional roles. nih.gov
Hydrophobic Binding Cavity Characteristics
The function of LTPs is intrinsically linked to their ability to sequester and transport lipid molecules, a role enabled by a specialized internal hydrophobic cavity. nih.govacs.org
Acyl-binding LTPs possess a prominent internal hydrophobic cavity or tunnel that serves as the binding site for lipidic ligands. nih.govacs.org This cavity is lined with hydrophobic amino acid residues, creating an environment suitable for accommodating the non-polar acyl chains of lipids, while the protein's exterior remains hydrophilic and soluble. wikipedia.orgnih.gov
A remarkable feature of this cavity is its conformational flexibility. The volume of the cavity can change significantly to accommodate different ligands. nih.gov For example, the internal cavity of rice LTP1 in its unbound state is relatively small, but it can expand dramatically upon binding a ligand like palmitic acid. This flexibility allows LTPs to bind a broad range of hydrophobic molecules. nih.gov
| Protein | State | Internal Cavity Volume (ų) | Reference |
| Rice (Oryza sativa) LTP1 | Unbound | 249 | nih.gov |
| Rice (Oryza sativa) LTP1 | Bound to Palmitic Acid | 1,354 | nih.gov |
This adaptability allows different LTP types to accommodate a variety of ligands, including fatty acids (typically with C10 to C18 chain lengths), acyl-CoA derivatives, and phospholipids (B1166683). wikipedia.orgnih.gov Some LTPs can bind one or two lipid molecules. nih.govnih.gov Notably, there are differences in ligand specificity between LTP types; for instance, rice nsLTP1 binds linear lipid molecules, whereas the smaller but more flexible cavity of rice nsLTP2 can accommodate bulkier, planar sterol molecules. acs.org
The binding of a lipid ligand within the hydrophobic cavity is mediated by specific interactions with amino acid residues that line the pocket. These interactions are primarily non-covalent, involving hydrophobic and van der Waals forces. wikipedia.orgnih.gov In some cases, hydrogen bonds can form between the ligand's headgroup and specific residues.
Several studies have identified key residues that constitute the binding site. In durum wheat LTP (TdLTP2), the hydrophobic tunnel is formed by conserved residues including Val81, Leu64, Pro87, Gly63, and others. nih.gov The specific amino acids present can fine-tune the binding properties. For example, a conserved glycine (B1666218) (Gly37) in type I nsLTPs allows for a much tighter packing of two alpha-helices compared to other nsLTP types, which alters the cavity's architecture and ligand access. nih.gov The nature of the amino acid at certain buried positions is also critical; replacing a large hydrophobic residue with a smaller alanine (B10760859) can perturb folding and ligand binding. nih.gov
Specific interactions have been mapped in detail for certain LTP-ligand complexes. In one maize LTP, the displacement of a tyrosine residue (Tyr79) from the internal cavity to the protein exterior upon ligand binding appears to be a key part of the binding mechanism. osti.gov This movement facilitates the proteolysis of the protein, suggesting a conformational change is induced by the ligand.
Conformational Dynamics and Ligand-Induced Structural Changes
The function of ABLTPs is intrinsically linked to their conformational flexibility. These proteins are not static entities but rather dynamic structures that undergo significant conformational changes to accommodate, transport, and release their lipid cargo. These dynamic properties are most pronounced in specific regions of the protein, such as loops and the C-terminal tail, which act as gatekeepers to the lipid-binding cavity.
Flexibility of Loops and C-Terminal Regions
A hallmark of many ABLTPs is the inherent flexibility of loops and the C-terminal region that cap the entrance to the hydrophobic binding pocket. nih.gov Molecular dynamics simulations and structural studies have revealed that these regions can adopt multiple conformations, a plasticity that is crucial for their function. nih.govnih.gov
In plant non-specific lipid transfer proteins (nsLTPs), the C-terminal tail is often unstructured and plays a pivotal role in modulating access to the binding cavity. nih.gov For instance, the C-terminal loop in type I nsLTPs is notably longer than in other types, a feature that directly influences the orientation of the bound lipid within the cavity. nih.gov This extended loop can act as a flexible lid, opening to allow lipid entry and closing to shield the hydrophobic cargo from the aqueous environment.
Molecular dynamics simulations of various lipid transport proteins have shown that these flexible regions, including the C-terminal tail and connecting loops, exhibit high mobility. nih.govnih.gov This intrinsic flexibility is not random but rather a directed motion that facilitates the capture and release of lipid ligands. In some cases, the C-terminal tail can even act as a "plug" that regulates the protein's activity by physically blocking the active site. nih.gov
Role of Conformational Changes in Lipid Binding and Release
The binding and release of lipids by ABLTPs are not passive processes but are governed by specific conformational changes within the protein. These changes can be subtle, involving the rearrangement of side chains within the binding pocket, or they can be large-scale, involving the movement of entire helices and loops. nih.govacs.org
Upon lipid binding, the hydrophobic cavity of many ABLTPs expands to accommodate the ligand. This "induced fit" mechanism ensures a high affinity and specificity for the lipid cargo. Studies on nsLTPs have shown that the volume of their internal cavities can increase significantly upon binding to a lipid molecule. nih.gov For example, the hydrophobic cavity of rice nsLTP2, although smaller than that of nsLTP1, is flexible enough to accommodate bulky sterol molecules, a feat not possible for the more rigid nsLTP1. nih.gov
The release of the lipid is also a controlled process that involves a reverse conformational change. This can be triggered by various factors, including changes in the local environment (e.g., pH, interaction with a target membrane) or through interactions with other proteins. The conformational plasticity of ABLTPs allows them to exist in an equilibrium between an "open" conformation, which is competent for lipid exchange, and a "closed" conformation, which securely sequesters the bound lipid. wikipedia.org This gating mechanism, often controlled by the flexible loops and C-terminal region, is fundamental to the directed transfer of lipids between membranes.
Table 1: Conformational Changes in Acyl-Binding Lipid-Transfer Proteins
| Protein/Family | Flexible Regions | Conformational Change upon Ligand Binding | Functional Implication |
|---|---|---|---|
| Plant nsLTP1 | C-terminal loop, loops connecting helices | Limited expansion of a single tunnel-like cavity. nih.govnih.gov | Binds linear lipid molecules; the long C-terminal loop influences ligand orientation. nih.govnih.gov |
| Plant nsLTP2 | Hydrophobic cavity, connecting loops | Significant expansion of the binding cavity. nih.gov | Accommodates bulkier ligands like sterols due to higher cavity flexibility. nih.gov |
| Apolipoprotein E3 (N-terminal domain) | Helices 1 and 3 | Conformational opening, increasing the distance between specific domains. acs.org | Essential for adopting a receptor-active conformation. acs.org |
| Long-chain-fatty-acid-CoA ligase | C-terminal domain, flexible loop of the G motif | Adopts a "closed" conformation upon binding of an ATP analogue. wikipedia.org | Reduces the accessibility of the active site to the solvent. wikipedia.org |
| Ileal lipid binding protein (ILBP) | Beta-sheet backbone | Stabilization of the protein backbone upon bile acid binding. nih.gov | The inherent flexibility allows the binding of larger, more rigid bile acids. nih.gov |
Structural Homology and Divergence among ABLTP Classes
ABLTPs are a broad superfamily of proteins with members found across different kingdoms of life. While they all share the fundamental property of binding acyl lipids, they exhibit considerable structural diversity. This section explores the structural similarities and differences among various ABLTP classes, with a focus on plant nsLTPs and acyl-CoA-binding proteins (ACBPs).
Plant nsLTPs are traditionally classified into different types based on their molecular weight and sequence homology. The two main types are nsLTP1 (around 9 kDa) and nsLTP2 (around 7 kDa). eurannallergyimm.com However, more comprehensive classification systems now recognize several other types (e.g., nsLTPc, nsLTPd, nsLTPg), reflecting the vast diversity within this family. mdpi.com
A key structural difference between nsLTP1 and nsLTP2 lies in their disulfide bond connectivity and the architecture of their binding cavities. nih.gov Type I nsLTPs typically possess a single, long, tunnel-like hydrophobic cavity. In contrast, type II nsLTPs have a different disulfide bridge pattern which results in a more flexible structure, sometimes described as having two adjacent hydrophobic cavities. nih.govresearchgate.net These structural variations directly impact their lipid-binding specificity, with nsLTP2 generally showing a broader substrate range. nih.gov
Acyl-CoA-binding proteins (ACBPs) represent another major class of ABLTPs. frontiersin.org These are highly conserved proteins, typically around 10 kDa, that exhibit a distinct four-α-helix bundle structure, forming a "bowl" shape with an exposed acyl-CoA-binding site. nih.govhku.hk Unlike the tunnel-like cavity of nsLTPs, the binding site of ACBPs is more open, allowing them to bind and transfer acyl-CoA esters. The binding of the acyl-CoA molecule is stabilized by specific interactions with conserved residues within this helical bundle. nih.gov
Table 2: Structural Comparison of ABLTP Classes
| Feature | Plant nsLTP1 | Plant nsLTP2 | Acyl-CoA-Binding Protein (ACBP) |
|---|---|---|---|
| Typical Molecular Weight | ~9 kDa eurannallergyimm.com | ~7 kDa eurannallergyimm.com | ~10 kDa frontiersin.org |
| Overall Structure | Compact, four-α-helix bundle in a right-handed superhelix. nih.gov | Similar to nsLTP1 but with a more flexible fold. nih.gov | Four-α-helix bundle arranged in a "bowl" shape. nih.gov |
| Binding Cavity | Single, tunnel-like hydrophobic cavity. nih.gov | Two adjacent hydrophobic cavities or a more flexible single cavity. nih.govresearchgate.net | Open, exposed acyl-CoA-binding site. nih.gov |
| Key Conserved Motif | Eight-cysteine motif (8CM) forming four disulfide bonds. nih.gov | Eight-cysteine motif (8CM) with a different disulfide linkage pattern compared to nsLTP1. nih.gov | Conserved acyl-CoA-binding domain. nih.gov |
| Primary Ligands | Fatty acids, phospholipids, galactolipids. nih.gov | Broader range of lipids, including sterols. nih.gov | Medium- and long-chain acyl-CoA esters. frontiersin.org |
Molecular Mechanisms of Lipid Binding and Transfer
Ligand Specificity and Binding Affinity
The functionality of acyl-binding lipid-transfer proteins is fundamentally dictated by their affinity and specificity for various lipid molecules. This specificity ensures that the correct lipid substrates are available for a multitude of cellular processes, from fatty acid metabolism to membrane biosynthesis.
Binding of Acyl-CoA Esters (e.g., C12-C22)
Acyl-CoA-binding proteins exhibit a particularly high affinity for medium- and long-chain acyl-CoA esters, typically those with acyl chains ranging from 12 to 22 carbon atoms. nih.govnih.gov This binding is highly specific, as ACBPs show little to no affinity for free fatty acids, acyl-carnitines, or cholesterol. nih.gov The dissociation constants (Kd) for these interactions are in the nanomolar to low micromolar range, indicating a very strong and stable complex formation. umcutrecht.nl This high affinity allows ACBP to effectively sequester acyl-CoA esters, protecting them from hydrolysis by cellular enzymes and creating a protected intracellular pool. nih.govnih.gov
The binding of acyl-CoA esters occurs within a specific hydrophobic pocket on the ACBP molecule. This pocket is structured to accommodate the long hydrocarbon tail of the fatty acyl chain, while specific interactions with the protein's amino acid residues stabilize the coenzyme A moiety. nih.gov Studies with plant ACBPs, such as those from Arabidopsis thaliana, have demonstrated through methods like isothermal titration calorimetry that different isoforms can exhibit varying affinities for different acyl-CoA species, suggesting a level of functional specialization. umcutrecht.nl For instance, some isoforms show a preference for very-long-chain acyl-CoAs, while others bind more readily to medium-chain variants. nih.gov
Table 1: Binding Affinities of Recombinant Arabidopsis thaliana ACBP3 for Acyl-CoA Esters
| Acyl-CoA Ester | Chain Length:Unsaturation | Dissociation Constant (KD) in µM (pH 6.4) | Dissociation Constant (KD) in µM (pH 7.0) |
| Lauroyl-CoA | C12:0 | 1.83 | 2.56 |
| Myristoyl-CoA | C14:0 | 1.15 | 1.15 |
| Palmitoleoyl-CoA | C16:1 | 0.98 | Not Determined |
| Heptadecanoyl-CoA | C17:0 | 1.35 | Not Determined |
| Linoleoyl-CoA | C18:2 | 1.54 | Not Determined |
| α-Linolenoyl-CoA | C18:3 | 2.17 | 4.35 |
Data derived from isothermal titration calorimetry experiments. umcutrecht.nl
Binding of Phospholipids (B1166683) (e.g., PC, PE, PA)
In addition to their primary ligands, acyl-CoA esters, certain acyl-binding lipid-transfer proteins, particularly in plants, have been shown to bind phospholipids. nih.gov This interaction is crucial for various cellular processes, including stress responses and lipid signaling. nih.govnih.gov
Studies on plant ACBPs have revealed specific binding to key phospholipids:
Phosphatidylcholine (PC): All characterized recombinant Arabidopsis thaliana ACBPs (rAtACBPs) have been shown to bind PC. nih.gov Similarly, all rice ACBPs (rOsACBPs) also demonstrate binding to PC. nih.gov
Phosphatidylethanolamine (PE): Specific isoforms, such as rAtACBP3, have been identified to bind PE. nih.gov In human cells, a mechanistic link has been shown where the phosphorylation of ACBP can cause its dissociation from PE, a lipid associated with autophagosomes. nih.gov
Phosphatidic Acid (PA): Several plant ACBPs, including rAtACBP1, rAtACBP2, and all rice rOsACBPs, can bind to PA. nih.govnih.gov PA is a key signaling lipid, and this interaction suggests a role for ACBPs in mediating its downstream effects. nih.govnih.gov
The binding of mammalian ACBPs to phospholipids is also recognized, though the direct binding affinities are less characterized than for their plant counterparts. Mammalian ACBP has been observed to translocate to cellular membranes, an event that is likely mediated by interactions with membrane phospholipids. nih.gov The interaction of mammalian ACBP with lysophosphatidylcholine (B164491) acyltransferase enzymes further suggests a functional relationship with phospholipid metabolism. nih.gov
Binding of Fatty Acids and Other Hydrophobic Molecules
A key characteristic of ACBPs is their inability to bind free fatty acids. nih.gov Instead, they specifically recognize and bind the activated form, acyl-CoA esters, which possess a long hydrophobic acyl chain. The binding pocket of ACBP is a highly hydrophobic environment, designed to shield the acyl chain from the aqueous cytoplasm. nih.gov This hydrophobic nature of the binding site is a conserved feature across different species.
While direct binding to other small hydrophobic molecules is not a primary function, the binding of the acyl-CoA ligand itself is a hydrophobically driven process. The structure of the ACBP, often described as a four-α-helix bundle, creates a deep, hydrophobic cavity that accommodates the acyl chain of the ligand. nih.gov
Cooperative and Non-Cooperative Binding Models
The principles of cooperative and non-cooperative binding are central to understanding how proteins with multiple ligand binding sites function. youtube.com
Non-cooperative binding occurs when the binding of a ligand to one site on a protein does not influence the binding of subsequent ligands to other sites. Proteins with a single binding site, or multiple independent sites, exhibit non-cooperative binding, characterized by a hyperbolic binding curve. youtube.com The binding of a single acyl-CoA molecule to the primary binding site of many ACBPs can be described by this model.
Cooperative binding , in contrast, is a phenomenon where the binding of the first ligand molecule affects the affinity of the other binding sites for subsequent ligands. youtube.com This can be positive cooperativity (affinity increases) or negative cooperativity (affinity decreases), and it results in a sigmoidal binding curve. youtube.com While the classic model of ACBP function involves a 1:1 stoichiometry with acyl-CoA, some evidence suggests the potential for more complex interactions. For instance, the existence of multiple phospholipid binding sites on some proteins raises the possibility of cooperative binding of these lipids. nih.gov The complex regulation of some Arf GAPs, for example, involves the cooperative binding of two different lipid ligands to a single domain. nih.gov Although not definitively demonstrated for ACBP with different lipid classes, the structural complexity and multiple interaction partners of some ACBP family members suggest that cooperative mechanisms could play a role in their regulation and function.
Mechanisms of Intermembrane Lipid Transport
A primary role of acyl-binding lipid-transfer proteins is to facilitate the movement of lipids between different membranes and cellular compartments. This transport is vital for maintaining lipid homeostasis and supplying substrates for various metabolic pathways.
Soluble Shuttle Mechanism
Acyl-CoA-binding proteins are proposed to function as soluble shuttles, picking up their lipid ligands from a donor membrane or enzyme and delivering them to an acceptor membrane or enzyme. nih.govnih.gov This mechanism is crucial for the transport of water-insoluble acyl-CoA esters through the aqueous cytoplasm.
In this model, ACBP binds to a newly synthesized or available acyl-CoA ester, forming a soluble complex. This complex can then diffuse through the cytosol and deliver the acyl-CoA to its destination, such as the enzymes involved in glycerolipid synthesis in the endoplasmic reticulum or for mitochondrial β-oxidation. nih.govnih.gov This shuttling function serves two key purposes: it protects the acyl-CoA from hydrolysis by cytosolic thioesterases and it prevents the detergent-like effects of free acyl-CoAs on membranes and their inhibitory effects on various enzymes. nih.gov The ability of soluble CD14, another lipid-binding protein, to act as a shuttle for phospholipids further supports this general mechanism for lipid transport by soluble proteins. nih.gov
Bridge-Like Transfer at Membrane Contact Sites
Acyl-binding lipid-transfer proteins are key players in the non-vesicular transport of lipids, a process that often occurs at specialized locations within the cell known as membrane contact sites (MCSs). nih.govfrontiersin.orgnih.gov MCSs are regions where the membranes of two organelles, such as the endoplasmic reticulum (ER) and the plasma membrane or mitochondria, are held in close proximity, typically separated by a gap of only 10 to 25 nanometers. frontiersin.orgnih.gov This close apposition is critical as it significantly reduces the distance over which lipids must be transported, thereby accelerating their transfer between membranes. frontiersin.orgnih.gov
A specific group of lipid transfer proteins, known as bridge-like lipid-transfer proteins (BLTPs), are structurally adapted to function within these sites. nih.gov These evolutionarily conserved proteins are characterized by an elongated, rod-like architecture that physically spans the gap between the donor and acceptor membranes. nih.govnih.gov This structure contains a long, hydrophobic tunnel or groove that shields the lipid cargo from the aqueous cytoplasm as it moves from one membrane to the other. nih.govnih.gov This mechanism is thought to facilitate the bulk transfer of lipids, moving a large quantity of molecules efficiently. nih.govnih.gov
Recent cryogenic electron microscopy studies of the LPD-3 BLTP complex from C. elegans have provided significant insight into this process. The LPD-3 protein folds into an extended, rod-shaped tunnel with its interior filled with ordered lipid molecules. nih.govbiorxiv.org This structure supports a model where the protein acts as a conduit, allowing lipids to move through its hydrophobic interior from a donor membrane (typically the ER, the main site of lipid synthesis) to an acceptor membrane. nih.govnih.gov The localization of these proteins to MCSs is a defining feature of their function, ensuring the precise and efficient delivery of lipids to specific organelles. nih.govnih.gov Several Acyl-CoA Binding Domain (ACBD) containing proteins, such as ACBD2, ACBD3, ACBD4, and ACBD5, are suggested to function at these organelle contact sites, contributing to the formation of lipid hubs that facilitate lipid metabolism at the interface between organelles. nih.gov
Lipid Extraction and Insertion Processes
The process of lipid transfer involves more than just bridging a gap; it requires the protein to actively extract a lipid from the donor membrane and subsequently insert it into the acceptor membrane. Acyl-CoA-binding proteins (ACBPs) are capable of desorbing acyl-CoA esters from immobilized membrane surfaces, indicating an active role in lipid extraction. nih.gov
The function of ACBD6, a member of the ACBD family, provides a model for understanding the nuanced process of lipid insertion. Research shows that ACBD6 controls the release of its bound acyl-CoA ligand to membrane-associated enzymes, such as lysophosphatidylcholine-acyltransferase 1 (LPCAT1), which is involved in phospholipid remodeling. nih.gov The transfer of the acyl-CoA from ACBD6 to the enzyme is a rate-limiting step, suggesting a tightly controlled release mechanism. nih.gov This controlled hand-off is crucial for protecting the receiving membrane systems from the detergent-like, and thus potentially damaging, properties of free acyl-CoAs. nih.govmdpi.com By binding the acyl-CoA and managing its release, ACBD6 ensures that the lipid is delivered specifically to the acyltransferase for incorporation into a phospholipid molecule. nih.gov This channeling function prevents the uncontrolled accumulation of free acyl-CoAs in the membrane and directs them toward specific metabolic pathways, such as the acylation of lysophospholipids to form phospholipids like phosphatidylcholine. nih.govmdpi.com
Role of Key Amino Acid Residues in Ligand Interaction and Transfer
The ability of acyl-binding lipid-transfer proteins to bind and transfer their lipid ligands is determined by their specific three-dimensional structure and the chemical properties of their amino acid residues. The core of these proteins is the acyl-CoA binding (ACB) domain, a conserved structure of about 80-90 amino acids arranged into a bundle of four alpha-helices. nih.govnih.govwikipedia.org This arrangement creates a bowl-shaped cavity with a highly exposed binding site for the acyl-CoA molecule. nih.govwikipedia.org
The interaction with the acyl-CoA ligand is highly specific, mediated by key amino acid residues within this binding pocket. wikipedia.org A number of conserved, positively charged residues play a critical role in binding the phosphate (B84403) group on the adenosine-3'-phosphate moiety of the Coenzyme A part of the ligand. wikipedia.org Concurrently, the long acyl chain of the lipid is sandwiched between hydrophobic surfaces provided by both the protein's non-polar amino acid side chains and the Coenzyme A molecule itself. wikipedia.org
Research has identified several specific amino acid residues that are conserved across species and are crucial for this binding function. nih.gov These residues ensure a high-affinity interaction with medium- and long-chain acyl-CoA esters, forming the basis of the protein's role as an intracellular lipid carrier. wikipedia.org
Table 1: Key Amino Acid Residues in Acyl-CoA Binding
| Amino Acid Residue | General Role in Binding |
|---|---|
| Lysine (B10760008) (e.g., Lys33, Lys55) | Provides a positive charge to interact with the negatively charged phosphate groups of the Coenzyme A moiety. nih.govwikipedia.org |
| Tyrosine (e.g., Tyr29, Tyr32, Tyr74) | Contributes to the hydrophobic pocket that accommodates the acyl chain and can form hydrogen bonds. nih.gov |
| Phenylalanine (e.g., Phe6) | Contributes to the non-polar environment of the binding cavity, interacting with the hydrophobic acyl chain. nih.gov |
| Leucine (e.g., Leu26) | Forms part of the hydrophobic lining of the binding site, stabilizing the acyl chain. nih.gov |
Biological Functions and Physiological Roles
Roles in Lipid Metabolism and Homeostasis
ACBP is a central figure in the intricate dance of lipid metabolism, influencing everything from the availability of building blocks to the construction of cellular membranes. ontosight.ainih.gov Its ability to bind and transport acyl-CoA esters, the activated forms of fatty acids, places it at the heart of lipid synthesis, breakdown, and transport. researchgate.netnih.gov
One of the primary functions of ACBP is to manage the intracellular concentration of acyl-CoA esters. nih.govresearchgate.net By binding to these molecules with high affinity, ACBP effectively creates and maintains a cellular reservoir of acyl-CoAs. nih.gov This is critical for several reasons. Firstly, it protects these metabolically active molecules from premature hydrolysis. nih.gov Secondly, it prevents the potentially disruptive detergent-like effects of free acyl-CoAs on cellular membranes and proteins.
Studies involving the overexpression of ACBP in yeast have demonstrated its capacity to act as an intracellular acyl-CoA pool former. nih.govresearchgate.net This function is vital for buffering the free concentration of cytosolic long-chain acyl-CoA esters (LCA) to low nanomolar levels, a process also aided by fatty acid binding protein (FABP) and acyl-CoA hydrolases. nih.gov The maintenance of this pool is essential for providing the necessary substrates for various metabolic pathways, including fatty acid synthesis and degradation. researchgate.net
ACBP plays a significant role as an intracellular transporter of acyl-CoA esters. nih.govresearchgate.net It can shuttle these molecules between different cellular compartments, delivering them to sites of utilization. researchgate.net For instance, ACBP can desorb acyl-CoA esters from membranes and transport them to mitochondria for β-oxidation, the process of breaking down fatty acids to generate energy. nih.govresearchgate.net It can also deliver acyl-CoAs to the endoplasmic reticulum and microsomes for the synthesis of glycerolipids, which are essential components of cell membranes and energy storage molecules. nih.govnih.gov
This transport function is not limited to fatty acids. In plants, certain ACBP isoforms have been shown to interact with and transport phospholipids (B1166683), highlighting a broader role in lipid trafficking. researchgate.net The ability of ACBP to facilitate the movement of these lipid molecules is fundamental to maintaining cellular structure and function. berkeley.edu
Through its role in transporting and donating acyl-CoAs for glycerolipid synthesis, ACBP directly contributes to the formation and maintenance of cellular membranes. researchgate.netnih.gov The composition of these membranes is critical for their function, and ACBP helps to ensure the correct balance of different lipid species. nih.gov
ACBP can influence the rate of lipid metabolism by modulating the activity of key enzymes. nih.govresearchgate.net It can stimulate certain enzymes by delivering the necessary acyl-CoA substrates. For example, ACBP can enhance the activity of mitochondrial acyl-CoA synthetase by removing the newly synthesized acyl-CoA esters from the enzyme, thereby preventing product inhibition. nih.govelsevierpure.com
Conversely, ACBP can protect enzymes from the inhibitory effects of high concentrations of acyl-CoAs. nih.gov It has been shown to shield crucial enzymes like acetyl-CoA carboxylase, a rate-limiting enzyme in fatty acid synthesis, and the mitochondrial ADP/ATP translocase from inhibition by acyl-CoA esters. nih.govresearchgate.net This protective function ensures that metabolic pathways can proceed efficiently even when the total intracellular pool of acyl-CoAs is high. In some cases, ACBP's influence extends to the level of gene expression, where it can regulate the transcription of genes encoding key enzymes in lipid metabolism. researchgate.net
Involvement in Cellular Signaling Pathways
Beyond its direct roles in lipid metabolism, ACBP also participates in cellular signaling, where lipids and their derivatives act as important messengers. researchgate.netresearchgate.net
Lipids are increasingly recognized as crucial second messengers in a variety of signaling cascades that regulate cell growth, development, and responses to environmental stimuli. nih.gov These signaling lipids can be generated through the hydrolysis of glycerophospholipids and sphingolipids. nih.gov
ACBP's role in this context is multifaceted. By controlling the availability and transport of acyl-CoAs, the precursors for many signaling lipids, ACBP can indirectly influence these pathways. nih.govnih.gov For instance, the regulation of the acyl-CoA pool by ACBP can impact the synthesis of signaling molecules derived from fatty acids. researchgate.net Furthermore, there is evidence suggesting that the ACBP/acyl-CoA complex itself may directly participate in signaling events, potentially mediating the regulatory effects of long-chain acyl-CoA esters. nih.gov The secretion of ACBP and its subsequent interaction with cell surface receptors, such as G-protein coupled receptors and GABAA receptors, indicates a direct role in extracellular signaling that can modulate intracellular processes like autophagy. nih.govpnas.org This highlights the protein's capacity to act as a metabolic and neuroendocrine factor, linking lipid metabolism to broader cellular regulation. researchgate.net
ABLTP-Mediated Signal Transduction
Acyl-CoA-binding proteins are increasingly recognized as key players in cellular signaling cascades, acting as more than just passive lipid transporters. Their ability to bind and transfer lipid molecules allows them to modulate the activity of various signaling pathways. In plants, ABLTPs, often referred to as non-specific lipid transfer proteins (nsLTPs), are implicated in signaling events related to both developmental processes and defense responses. oup.commdpi.com
One mechanism of ABLTP-mediated signal transduction involves their interaction with other proteins and lipid-modifying enzymes. For instance, in Arabidopsis thaliana, the overexpression of AtACBP1 under cold stress induces phospholipase Dα1 (PLDα1), leading to changes in the ratio of phosphatidylcholine to phosphatidic acid and affecting membrane stability. nih.gov Conversely, overexpression of AtACBP6 confers freezing tolerance through a PLDδ-mediated pathway. nih.gov This highlights the specific and context-dependent roles of different ABLTP isoforms in signaling.
Furthermore, some plant nsLTPs can form complexes with signaling molecules like jasmonate and be recognized by elicitin receptors, thereby inducing systemic resistance against pathogens. mdpi.com This suggests a role for ABLTPs in the long-distance transmission of defense signals. nih.gov The binding of phospholipids to ACBPs is also crucial for their function in stress signaling and development. nih.gov In response to hypoxic conditions, Arabidopsis ACBP3 is involved in signaling pathways mediated by NPR1 and CTR1. nih.gov
| ABLTP/LTP | Interacting Molecule/Pathway | Organism | Signaling Outcome |
| AtACBP1 | PLDα1 | Arabidopsis thaliana | Cold stress response, membrane instability nih.gov |
| AtACBP6 | PLDδ, ABA-mediated pathway | Arabidopsis thaliana | Freezing tolerance nih.gov |
| Tobacco nsLTP | Elicitin receptors, Jasmonate | Nicotiana tabacum | Systemic resistance to Peronospora parasitica mdpi.com |
| AtACBP3 | NPR1, CTR1 | Arabidopsis thaliana | Hypoxic stress response nih.gov |
Developmental Processes
ABLTPs are integral to various stages of an organism's life cycle, from embryogenesis to senescence. Their ability to transport lipids, which are essential building blocks and energy sources, underpins their importance in development.
Plant Growth and Development
In plants, ABLTPs participate in a wide array of developmental processes, including the formation of protective layers, reproductive success, and the regulation of growth and aging.
Embryogenesis and Seed Development: During embryogenesis in Brassica napus, the mRNAs for several components of fatty acid synthesis, including acyl carrier protein (ACP), accumulate in a coordinated manner, highlighting the importance of lipid metabolism in embryo development. nih.gov In rapeseed, the expression of most lipid transfer protein (LTP) genes is higher at 25 days after flowering, a key stage in oil biosynthesis. scholaris.cacdnsciencepub.com In rice, the non-specific lipid transport protein OsLTPL23 is specifically expressed during seed development and germination. nih.govfrontiersin.org Knockout mutants of OsLTPL23 show significantly slower and lower germination rates, indicating its crucial role in this process. nih.govfrontiersin.org Similarly, the Arabidopsis mutant ltp3 exhibits delayed germination and reduced germination frequency, suggesting the involvement of LTP3 in stored lipid mobilization during post-germinative growth. nih.gov
Cuticle Formation: The plant cuticle is a hydrophobic layer that protects against water loss and external stresses. ABLTPs are thought to be involved in the transport of cutin monomers and wax components from the site of synthesis to the plant surface. nih.gov In maize, a specific LTP has been identified as playing a role in cuticle development, potentially linking light signaling via phytochromes to cuticle biosynthesis. nih.gov In Arabidopsis, the glycosylphosphatidylinositol (GPI)-anchored LTP, LTPG, is required for the export of cuticular wax. ubc.ca Mutations in the gene encoding LTPG result in a reduced amount of the cuticular lipid nonacosane. ubc.ca
Pollen Growth: Successful fertilization in flowering plants depends on the proper growth of the pollen tube. Several LTPs have been identified as key players in this process. In lily (Lilium longiflorum), a 9-kD protein with similarity to LTPs is one of the stylar components necessary for pollen tube adhesion. nih.govresearchgate.net In Arabidopsis, LTP5 is expressed in pollen and the pistil transmitting tract. oup.comnih.gov A gain-of-function mutation in LTP5 leads to abnormal pollen tube growth and reduced fertility, indicating its significant role in reproduction. oup.comnih.gov Pistil-derived lipids, such as diacylglycerol, are also thought to be taken up by the growing pollen tube to support membrane lipid synthesis. oup.com
Senescence: Senescence is the final stage of plant development, characterized by the degradation of cellular components and nutrient remobilization. While the direct role of ABLTPs in senescence is still being elucidated, the process involves significant changes in lipid metabolism. nih.govnih.gov More than 30 genes encoding potential triacylglycerol or monoacylglycerol lipases are induced during leaf senescence in Arabidopsis. researchgate.net Given the role of ABLTPs in lipid transport and metabolism, it is plausible that they are involved in the mobilization of lipids during senescence. For example, the senescence-associated gene SAG101 encodes a protein with lipolytic acyl hydrolase activity. researchgate.net
| Developmental Process | ABLTP/LTP Gene/Protein | Organism | Observed Role/Phenotype |
| Embryogenesis & Seed Development | Acyl Carrier Protein (ACP) | Brassica napus | Coordinated mRNA accumulation during embryogenesis. nih.gov |
| LTP genes | Brassica napus | High expression during oil biosynthesis stage (25 DAF). scholaris.cacdnsciencepub.com | |
| OsLTPL23 | Oryza sativa (Rice) | Controls seed germination by regulating starch-sugar conversion and ABA homeostasis. nih.govfrontiersin.org | |
| LTP3 | Arabidopsis thaliana | Mutant shows delayed germination and reduced seedling growth. nih.gov | |
| Cuticle Formation | LTP | Zea mays (Maize) | Implicated in cuticle development, linked to phytochrome (B1172217) signaling. nih.gov |
| LTPG | Arabidopsis thaliana | Required for export of cuticular wax components. ubc.ca | |
| Pollen Growth | SCA-like protein | Lilium longiflorum (Lily) | Necessary for pollen tube adhesion to the stylar matrix. nih.govresearchgate.net |
| LTP5 | Arabidopsis thaliana | Gain-of-function mutant shows disturbed pollen tube tip growth. oup.comnih.gov | |
| Senescence | SAG101 | Arabidopsis thaliana | Senescence-associated gene with lipolytic acyl hydrolase activity. researchgate.net |
Stress Responses and Pathophysiological Contexts (non-human clinical)
ABLTPs are at the forefront of the cellular response to various environmental challenges, contributing to both abiotic and biotic stress tolerance.
Abiotic Stress Tolerance
Plants have evolved sophisticated mechanisms to cope with abiotic stresses such as drought, extreme temperatures, and high salinity. ABLTPs play a significant role in these adaptive responses.
Drought and Salinity: Many LTP genes are induced by drought and salt stress. mdpi.com In Arabidopsis, the transcription factor MYB96, which is involved in the drought stress response, directly regulates the expression of LTP3. nih.gov Overexpression of LTP3 enhances drought tolerance, while the ltp3 mutant is more sensitive to drought. nih.gov In tree tobacco (Nicotiana glauca), periodic dehydration stress leads to a 1.5- to 2.5-fold increase in total leaf cuticular wax, which is associated with a 6-fold increase in the transcripts of an LTP gene, suggesting a role for LTPs in enhancing drought tolerance by reinforcing the cuticular barrier. oup.com In barley, eight ACBP genes have been identified, and their expression is induced by drought and salinity, suggesting their involvement in stress adaptation. sciety.org
Temperature Stress: ABLTPs are also implicated in the response to temperature extremes. As mentioned earlier, Arabidopsis AtACBP6 confers freezing tolerance. nih.gov The overexpression of LTP3 in Arabidopsis also results in enhanced freezing tolerance. nih.gov The barley BLT101 gene, which encodes an LTP, is upregulated by cold stress, and its overexpression in wheat enhances freezing tolerance. nih.gov
| Abiotic Stress | ABLTP/LTP Gene/Protein | Organism | Observed Role/Phenotype |
| Drought | LTP3 | Arabidopsis thaliana | Overexpression enhances drought tolerance. nih.gov |
| LTP | Nicotiana glauca | Transcript levels increase with dehydration, correlating with increased cuticular wax. oup.com | |
| HvACBPs | Hordeum vulgare (Barley) | Expression induced by drought stress. sciety.org | |
| Salinity | LTP genes | Various | Induced upon salt stress treatment. mdpi.com |
| HvACBPs | Hordeum vulgare (Barley) | Expression induced by salinity. sciety.org | |
| Freezing/Cold | AtACBP6 | Arabidopsis thaliana | Overexpression confers freezing tolerance. nih.gov |
| LTP3 | Arabidopsis thaliana | Overexpression enhances freezing tolerance. nih.gov | |
| BLT101 | Hordeum vulgare (Barley) | Overexpression in wheat enhances freezing tolerance. nih.gov | |
| Hypoxia | AtACBP3 | Arabidopsis thaliana | Participates in hypoxic tolerance by modulating very-long-chain fatty acid metabolism. nih.gov |
Biotic Stress Responses and Pathogen Defense
ABLTPs, particularly plant nsLTPs, are well-established components of the innate immune system and are often classified as pathogenesis-related proteins (PR-14). mdpi.com They contribute to pathogen defense through various mechanisms.
Overexpression of LTP genes has been shown to enhance resistance to a range of pathogens. For example, constitutive expression of pepper (Capsicum annuum) CALTPI and CALTPII genes in tobacco plants conferred enhanced resistance to the oomycete Phytophthora nicotianae and the bacterial pathogen Pseudomonas syringae pv. tabaci. nih.gov Similarly, overexpression of AtLTP4.4 in Arabidopsis made the plants more resistant to the fungal toxin trichothecin. mdpi.com
The defensive role of LTPs is multifaceted. They can act directly as antimicrobial agents. mdpi.com They also contribute to defense by strengthening physical barriers; for instance, LTPs are involved in the accumulation of cuticular wax, which can prevent pathogen invasion. nih.gov Furthermore, LTPs participate in defense signaling. They can regulate the expression of genes dependent on salicylic (B10762653) acid and N-hydroxy-pipecolic acid by modulating the balance of abscisic acid and salicylic acid. nih.gov LTPs are also implicated in the long-distance transport of defense signals, such as salicylic acid, through their role in cuticle synthesis. nih.govnih.gov
| Pathogen/Stress | ABLTP/LTP Gene/Protein | Organism | Defense Mechanism/Outcome |
| Xanthomonas campestris pv. vescatoria | CALTPI | Capsicum annuum (Pepper) | Suppression of gene leads to enhanced susceptibility. nih.gov |
| Pepper mosaic mottle virus | CALTPII | Capsicum annuum (Pepper) | Suppression of gene leads to enhanced susceptibility. nih.gov |
| Phytophthora nicotianae | CALTPI, CALTPII | Nicotiana tabacum (Tobacco) | Overexpression enhances resistance. nih.gov |
| Pseudomonas syringae pv. tabaci | CALTPI, CALTPII | Nicotiana tabacum (Tobacco) | Overexpression enhances resistance. nih.gov |
| Fungal toxin (trichothecin) | AtLTP4.4 | Arabidopsis thaliana | Overexpression enhances resistance. mdpi.com |
| General Pathogen Defense | LTPs (PR-14) | Various Plants | Act as antimicrobial agents, strengthen cuticular barrier, participate in defense signaling. mdpi.comnih.govmdpi.com |
Insights from Disease Models (e.g., cellular or animal models of lipid imbalances, neurodegeneration, cancer in non-human contexts)
Research utilizing cellular and animal models has been instrumental in elucidating the role of acyl-CoA-binding protein (ACBP), also known as diazepam-binding inhibitor (DBI), in various pathological states. These models have provided critical insights into how the dysregulation of ACBP-mediated processes contributes to the progression of cancer, neurodegenerative conditions, and metabolic disorders.
Cancer Models
Studies in non-human cancer models have identified ACBP as a significant factor in tumor growth, survival, and response to therapy.
Non-Small Cell Lung Cancer (NSCLC): In models of NSCLC, ACBP has been shown to be a key regulator of beta-oxidation (β-oxidation), a metabolic pathway essential for providing energy for cellular proliferation and survival. nih.govaacrjournals.org Research using NSCLC cell lines demonstrated that ACBP is often overexpressed in these cancer cells. aacrjournals.org The primary function of ACBP in this context is to bind and transport acyl-CoA esters to the mitochondria for β-oxidation. nih.govaacrjournals.org
Loss-of-function studies in NSCLC cell lines, where ACBP was depleted, revealed a significant (around 40%) decrease in β-oxidation. aacrjournals.org This metabolic shift was accompanied by a reduction in cancer cell proliferation and an increase in apoptosis (programmed cell death). aacrjournals.org Conversely, inhibiting β-oxidation in ACBP-overexpressing cells using the compound etomoxir (B15894) resulted in a dose-dependent decrease in proliferation and an increase in apoptosis. aacrjournals.org These findings suggest that the ACBP/CPT-1/β-oxidation axis is crucial for lung cancer progression and could be a potential therapeutic target. nih.govaacrjournals.org
Breast and Lung Carcinoma Immunosurveillance: Preclinical mouse models of breast and lung cancer have revealed another dimension of ACBP's function, casting it as an extracellular autophagy checkpoint inhibitor. nih.gov In these models, the administration of monoclonal antibodies that neutralize extracellular ACBP led to an improvement in the immune system's ability to survey and control the cancer. nih.gov
The neutralization of ACBP was found to enhance the effectiveness of neoadjuvant chemoimmunotherapy involving PD-1 blockade. nih.gov This effect was linked to the induction of autophagy in cancer cells, which promotes the release of adenosine (B11128) triphosphate (ATP) into the tumor microenvironment. This extracellular ATP then helps activate dendritic cells and cytotoxic T lymphocytes, key components of the anti-tumor immune response. nih.gov In these models, treatment with anti-ACBP monoclonal antibodies reduced the frequency of immunosuppressive regulatory T cells while increasing the population of activated CD4+ T cells and cytotoxic CD8+ T cells within the tumor. nih.gov
Neurodegeneration Models
Animal models have provided evidence for the involvement of ACBP in processes relevant to neurodegeneration and brain health. ACBP levels have been observed to increase in the context of neurodegenerative diseases. nih.gov
Studies using mouse models have directly investigated ACBP's role in neurogenesis, the process of generating new neurons. nih.gov In these experiments, the conditional overexpression of ACBP in neuronal stem cells was shown to enhance adult neurogenesis. nih.gov Conversely, the conditional knockout of ACBP in the same cell population led to a reduction in adult neurogenesis. nih.gov These results indicate a positive regulatory role for ACBP in the creation of new neurons, a process that is often impaired in neurodegenerative disorders. nih.gov
Lipid Imbalance Models
While specific animal models for diseases primarily defined by lipid imbalance (e.g., dyslipidemias) were not the central focus of the reviewed studies, the cancer models themselves serve as powerful examples of cellular lipid imbalance. The findings from NSCLC models, for instance, directly demonstrate ACBP's critical role in managing cellular lipid homeostasis. nih.govaacrjournals.org By regulating the transport of acyl-CoA esters, ACBP dictates the flux of fatty acids into β-oxidation, a cornerstone of lipid metabolism. nih.govdeepdyve.com The overexpression of ACBP in cancer cells creates a state of metabolic dysregulation, where the cancer cell's energy production becomes heavily reliant on fatty acid breakdown, highlighting how ACBP can be a pivotal player in pathological lipid metabolism. nih.govaacrjournals.org
Furthermore, studies in yeast have shown that overexpressing ACBP allows it to function as an intracellular acyl-CoA pool former, reinforcing its central role in buffering and managing the availability of these crucial metabolic intermediates. nih.gov
Research Findings from Disease Models
| Disease Model | Model System | Disease Context | Key Findings on ACBP's Role |
| Cancer | Non-Small Cell Lung Cancer (NSCLC) Cell Lines | Lung Cancer | Overexpression of ACBP correlates with worse survival. It regulates β-oxidation, which is critical for cancer cell proliferation and survival. nih.govaacrjournals.org Downregulation of ACBP leads to decreased proliferation and increased apoptosis. aacrjournals.org |
| Cancer | Orthotopic Mouse Models | Breast and Lung Carcinoma | Neutralization of extracellular ACBP with monoclonal antibodies improves immunosurveillance and enhances the efficacy of chemoimmunotherapy. nih.gov It functions as an extracellular autophagy checkpoint, and its inhibition boosts anti-tumor T-cell responses. nih.gov |
| Neurodegeneration | Mouse Model (Conditional Knockout/Overexpression) | Neurogenesis | ACBP positively regulates adult neurogenesis. Overexpression in neuronal stem cells enhances neurogenesis, while its knockout reduces it. nih.gov |
| Lipid Imbalance | Yeast (Overexpression Model) | Acyl-CoA Pool Formation | Overexpression demonstrates ACBP's ability to act as an intracellular acyl-CoA pool former, highlighting its role in managing lipid metabolic intermediates. nih.gov |
Regulation of Acyl Binding Lipid Transfer Protein Activity
Regulation of Gene Expression and Transcription
The expression of the gene encoding ACBP is highly responsive to the metabolic status of the organism, particularly in tissues with high lipid turnover like the liver. nih.gov The gene's promoter region contains binding sites for several key transcription factors that integrate signals from metabolic and inflammatory pathways. nih.govnih.gov
In hepatocytes, ACBP expression is subject to a dual metabolic regulation system. nih.gov Under lipogenic (fat-storing) conditions, often stimulated by insulin, the transcription factor Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) is activated. nih.gov SREBP-1c, along with auxiliary factors like Sp1 and Nuclear Factor Y, binds to the ACBP promoter to enhance its transcription. nih.gov Conversely, during periods of fasting or lipo-oxidative (fat-burning) conditions, the Peroxisome Proliferator-Activated Receptor alpha (PPARα) becomes active. nih.gov PPARα, when activated by fibrates or fatty acids, also induces ACBP gene expression. nih.govnih.gov This dual control suggests a critical need for ACBP during both the synthesis and breakdown of fats. nih.gov
Studies in rat hepatoma cells have shown that peroxisome proliferators lead to an increase in ACBP mRNA levels, indicating that the identified DR-1 element in the promoter is a functional peroxisome proliferator-responsive element (PPRE). nih.gov Further analysis of the human ACBP gene has revealed that its expression is also modulated by Hepatocyte Nuclear Factor-4α (HNF-4α) and Nuclear Factor κB (NF-κB) , linking fatty acid metabolism with inflammatory processes. nih.gov The use of alternative promoters can also generate different ACBP transcript variants in a tissue-specific manner, which are intrinsically responsive to glucose and insulin. nih.gov
Below is a summary of key transcription factors known to regulate the ACBP gene.
| Transcription Factor | Regulatory Effect | Associated Metabolic State/Signal | Interacting Promoter Elements |
| SREBP-1c | Upregulation | Lipogenesis, Insulin | SREBP binding sites, Sp1, NF-Y |
| PPARα | Upregulation | Lipo-oxidation, Fasting, Fibrates | DR-1 type element (PPRE) |
| NF-κB | Regulation | Inflammation | NF-κB binding sites |
| HNF-4α | Regulation | Fat and glucose metabolism | HNF-4α binding sites |
| AP-2, NF-1/CTF | Basal Activity | General housekeeping function | AP-2 sites, NF-1/CTF site |
Post-Translational Modifications (PTMs)
Post-translational modifications are crucial for diversifying the function of a single protein. While ACBP's primary role involves the binding and transport of acyl-CoAs, which are themselves substrates for PTMs on other proteins, the modification of ACBP itself is also a key regulatory aspect.
Protein acylation is the covalent attachment of acyl groups, such as acetyl or fatty acyl chains, to protein residues, a process that is fundamental to regulating protein localization, stability, and interactions. imrpress.comnih.gov ACBP plays a central, albeit indirect, role in these modifications by managing the intracellular pool of long-chain acyl-CoA esters. nih.gov It protects these reactive molecules from hydrolysis and delivers them to acyltransferase enzymes, which then modify their target proteins. nih.govnih.gov
The availability of acyl-CoA, managed by ACBP, directly influences the acylation status of numerous cellular proteins, thereby regulating key metabolic pathways. imrpress.comcreative-proteomics.com Myristoylation and palmitoylation are common forms of fatty acylation that regulate the intracellular trafficking and membrane association of many signaling proteins. nih.govresearchgate.net
While ACBP is a key enabler of the acylation of other proteins, direct acylation of ACBP itself is not a commonly reported regulatory mechanism. Its function is more centered on providing the acyl-CoA substrate for enzymes like N-myristoyl transferases and DHHC family palmitoyl (B13399708) acyltransferases. nih.govroyalsocietypublishing.org
Beyond its involvement in the acylation of other proteins, ACBP is subject to other post-translational modifications that directly impact its function. These modifications can alter protein conformation, stability, and interactions with other molecules. nih.gov
For example, phosphorylation is a well-known PTM that regulates cell signaling, metabolism, and protein-protein interactions. nih.gov While specific phosphorylation sites on ACBP and their definitive functional consequences are an area of ongoing investigation, such modifications are known to occur on proteins involved in lipid metabolism. Modifications like acetylation and methylation are also critical for regulating transcriptional activity and metabolism. nih.govwikipedia.org The functional state of ACBP can be influenced by such modifications, potentially altering its binding affinity for acyl-CoA or its ability to interact with partner proteins.
| PTM Type | General Function | Potential Implication for ABLTP/ACBP |
| Phosphorylation | Regulates enzyme activity, protein-protein interactions, and signaling cascades. nih.gov | Could modulate ACBP's binding affinity for acyl-CoA or its interaction with other proteins, thereby controlling lipid transport. |
| Acetylation | Affects protein stability, localization, and is involved in transcriptional regulation. wikipedia.org | Could alter ACBP stability or its ability to enter specific cellular compartments like the nucleus. |
| Ubiquitination | Primarily targets proteins for degradation, but also involved in signaling. nih.gov | Could regulate the turnover and cellular levels of ACBP, ensuring its concentration is appropriate for the metabolic state. |
Protein-Protein Interactions Modulating ABLTP Function
ACBP does not function in isolation; its roles are mediated through direct physical interactions with a variety of other proteins. nih.govnih.gov These interactions are essential for the targeted delivery of acyl-CoA to specific metabolic pathways and for ACBP's other non-canonical functions. The protein contains several domains, including the conserved acyl-CoA binding domain and, in some family members, ankyrin repeats, which facilitate these interactions. nih.govwikipedia.org
A key interaction occurs with enzymes that utilize acyl-CoA as a substrate. For instance, ACBP can directly interact with the cytoplasmic C-terminal domain of mitochondrial carnitine palmitoyltransferase I (CPTI) , the rate-limiting enzyme in fatty acid β-oxidation. nih.gov This interaction is thought to facilitate the direct channeling of long-chain fatty acyl-CoAs to the mitochondrial oxidation machinery, enhancing its efficiency. nih.gov
In the nucleus, ACBP has been shown to interact with the transcription factor Hepatocyte Nuclear Factor 4 alpha (HNF-4α) , where it may transport acyl-CoAs to modulate transcriptional activity. uni-kiel.de Furthermore, ACBP, also known as diazepam binding inhibitor (DBI), can bind to the GABA type A receptor , modulating its action and suggesting a role as a neuropeptide. wikipedia.orgpnas.org
| Interacting Protein | Cellular Location | Functional Consequence of Interaction |
| Carnitine Palmitoyltransferase I (CPTI) | Outer Mitochondrial Membrane | Facilitates transfer of long-chain acyl-CoAs for β-oxidation. nih.gov |
| Hepatocyte Nuclear Factor 4 alpha (HNF-4α) | Nucleus | Represses HNF-4α-induced gene activity, potentially by delivering acyl-CoAs as regulatory molecules. uni-kiel.de |
| GABA Type A Receptor | Plasma Membrane (Neurons) | Modulates receptor activity, acting as a neuropeptide. wikipedia.orgpnas.org |
| Sterol O-acyltransferase (SOAT/ACAT) | Endoplasmic Reticulum | May deliver acyl-CoA for the synthesis of cholesteryl esters. wikipedia.org |
Subcellular Localization and Trafficking Mechanisms
The function of ACBP is intrinsically linked to its location within the cell. It is found in multiple subcellular compartments, and its trafficking between these locations is a key regulatory mechanism. nih.gov The primary locations include the cytosol, endoplasmic reticulum (ER), Golgi apparatus, and the nucleus. nih.govuni-kiel.deportlandpress.com
In the cytosol, ACBP maintains a protected pool of acyl-CoA esters, preventing their degradation and non-specific interactions. nih.gov However, the localization of ACBP is not static. In mammalian cells, ACBP can translocate from a diffuse cytosolic distribution to the ER and Golgi complex in a ligand-dependent manner. portlandpress.com When the intracellular concentration of long-chain acyl-CoA increases, the ACBP-acyl-CoA complex is formed, which then targets the protein to these organelles, presumably to deliver the acyl-CoA for glycerolipid synthesis and other metabolic processes. portlandpress.com
Different members of the plant ACBP family show distinct localization patterns. For example, in Arabidopsis, ACBP4 and ACBP5 are found in the cytosol, consistent with a role in transporting acyl-CoAs from their site of synthesis. nih.gov In rice, OsACBP4 is localized to the plasma membrane and ER, suggesting a role in intracellular transport, while OsACBP5 is found in the extracellular space, pointing to a function in defense. frontiersin.org This diversity in localization highlights the functional specialization of different ACBP isoforms. The trafficking mechanisms that direct ACBP to these various locations are complex and can involve specific targeting signals within the protein sequence and interactions with the cytoskeleton. nih.govnih.govmdpi.com
| Subcellular Location | Proposed Function of ABLTP/ACBP | Supporting Evidence |
| Cytosol | Maintains a soluble, protected pool of acyl-CoA; transports acyl-CoA between organelles. | Found in cytosolic fractions; prevents acyl-CoA hydrolysis. nih.govnih.gov |
| Endoplasmic Reticulum (ER) | Delivers acyl-CoA for glycerolipid and cholesterol ester synthesis. | Localization is dependent on acyl-CoA binding; interacts with ER-resident enzymes. nih.govportlandpress.com |
| Golgi Apparatus | Delivers acyl-CoA for lipid modification of proteins and sphingolipid synthesis. | Ligand-dependent localization. portlandpress.comt3db.ca |
| Nucleus | Modulates gene transcription by interacting with transcription factors. | Interacts with HNF-4α. uni-kiel.de |
| Mitochondria | Delivers acyl-CoA for β-oxidation. | Interacts with CPTI on the outer mitochondrial membrane. nih.govt3db.ca |
| Extracellular Space | Acts as a signaling molecule (neuropeptide); potential role in plant defense. | OsACBP5 secreted in rice; known to modulate GABA receptors. wikipedia.orgfrontiersin.org |
Evolutionary Landscape of Acyl Binding Lipid Transfer Proteins
Phylogenetic Distribution and Conservation across Kingdoms
Homologs of ABLTPs, specifically ACBPs, have been identified in all four eukaryotic kingdoms: Animalia, Plantae, Fungi, and Protista. nih.govnih.govwikipedia.org This broad distribution points to the early evolutionary appearance of ACBP and its fundamental importance in cellular functions. nih.gov While ubiquitous in eukaryotes, their presence in prokaryotes is more sporadic. ACBP homologs have been found in a limited number of eubacterial species, many of which are pathogenic to plants or animals, but they are notably absent from archaea. nih.govnih.gov
The core structure of ABLTPs, the acyl-CoA-binding (ACB) domain, is highly conserved. wikipedia.org This domain typically consists of four alpha-helices arranged in a bowl-like structure that creates a binding site for acyl-CoA esters. wikipedia.org In plants, for example, a comparison of the ACB domain from various species, including animals and yeast, identified 19 conserved amino acid residues. frontiersin.org Key motifs, such as YKQA and KWDAW, which are crucial for binding acyl-CoA esters, are also conserved across these diverse species. frontiersin.org This high degree of conservation across vast evolutionary distances underscores the critical and conserved function of these proteins in basic lipid metabolism. nih.gov
Table 1: Distribution of Acyl-CoA-Binding Protein (ACBP) Homologs Across Kingdoms
| Kingdom | Presence | Examples of Organisms | Notable Features |
|---|---|---|---|
| Animalia | Present | Humans, Mice, Caenorhabditis elegans, Drosophila melanogaster | Multiple paralogs with tissue-specific functions are common. nih.govnih.gov |
| Plantae | Present | Arabidopsis thaliana, Oryza sativa (rice), Brassica napus (rapeseed) | Family includes small ACBPs and larger proteins with additional domains. frontiersin.orgnih.gov |
| Fungi | Present | Saccharomyces cerevisiae (yeast) | Disruption of the ACBP gene (ACB1) affects acyl-CoA metabolism. nih.gov |
| Protista | Present | Plasmodium falciparum, Eimeria tenella | Protozoan species can possess multiple ACBP paralogs. nih.gov |
| Eubacteria | Sporadic | Pathogenic species (e.g., those affecting plants or animals) | Presence is limited, suggesting possible horizontal gene transfer from eukaryotic hosts. nih.govnih.gov |
| Archaea | Absent | Not detected in any known species. | The absence of ACBP homologs is a significant phylogenetic distinction. nih.govnih.gov |
Gene Duplication and Lineage-Specific Paralogues
While many species possess a single ACBP gene, the expansion of the ABLTP family in various lineages has been primarily driven by gene duplication events. nih.govnih.gov These duplications have given rise to multiple, lineage-specific paralogs, allowing for the evolution of new or specialized functions. nih.gov This phenomenon is observed across a wide range of organisms, from protozoa to vertebrates. nih.gov
For instance, the nematode Caenorhabditis elegans expresses seven distinct ACBPs, and the fruit fly Drosophila melanogaster has at least six paralogs. nih.govnih.gov In vertebrates, different ACBP paralogs exhibit tissue-specific expression, such as in the liver (L-ACBP) and brain (B-ACBP), suggesting they have evolved distinct roles. nih.gov The mechanisms behind these duplications are varied and include retrotransposition, where an mRNA transcript is reverse-transcribed into DNA and inserted into the genome. nih.gov
The number of ACBP genes can vary significantly even among closely related species. For example, within plants, Arabidopsis thaliana and Oryza sativa (rice) each have six ACBP genes, while the number in other species like cotton and peanut is higher. nih.gov These duplication events provide the raw genetic material for evolutionary innovation, allowing organisms to adapt their lipid metabolism to specific physiological needs or environmental conditions. youtube.com
Conservation and Divergence of ABLTP Domains and Functions
The core acyl-CoA-binding domain is highly conserved across all ABLTPs, ensuring their fundamental ability to bind acyl-CoA esters. nih.govfrontiersin.org The structure of bovine ACBP, a four α-helix bundle, serves as a model for this conserved domain. nih.gov Key amino acid residues responsible for the protein's stability and its high affinity for acyl-CoA esters are also strongly conserved. nih.gov
However, significant functional divergence has occurred following gene duplication events. nih.gov This is often associated with the acquisition of new domains, leading to the classification of plant ACBPs into four main classes: small ACBPs, ankyrin-repeat ACBPs, large ACBPs, and kelch-motif ACBPs. nih.govnih.gov These additional domains, such as ankyrin repeats or kelch motifs, allow the proteins to participate in a wider range of cellular processes beyond simple lipid transport, including protein-protein interactions and signaling. frontiersin.orgnih.gov
Studies in C. elegans provide a clear example of functional divergence among paralogs. nih.govresearchgate.net Though each of the seven ACBP paralogs can complement a yeast strain lacking its own ACBP, they show distinct expression patterns and have different primary roles. nih.govresearchgate.net For instance, loss of ACBP-1 affects triglyceride storage, while loss of ACBP-2 impairs the β-oxidation of unsaturated fatty acids. nih.govresearchgate.net Similarly, in plants, different paralogs are involved in processes ranging from seed development and pollen germination to responses to environmental stresses like drought and cold. nih.govnih.gov This illustrates that while the fundamental biochemical function of binding acyl-CoA is conserved, the physiological roles of ABLTP paralogs have diverged significantly. nih.govbiorxiv.org
Table 2: Functional Divergence of ABLTP Paralogues in Selected Organisms
| Organism | Paralog | Primary Function/Phenotype |
|---|---|---|
| C. elegans | ACBP-1 | Involved in intestinal lipid storage and morphology. nih.govresearchgate.net |
| ACBP-2 | Crucial for the β-oxidation of unsaturated fatty acids. nih.govresearchgate.net | |
| Arabidopsis thaliana | AtACBP1/2 | Respond to abiotic stresses like cold and drought. nih.gov |
| AtACBP3 | Regulates leaf senescence and pathogen resistance. nih.gov | |
| AtACBP4/5 | Contain kelch motifs; involved in seed germination and pollen growth. nih.gov |
Horizontal Gene Transfer Events and Evolutionary Implications
Horizontal gene transfer (HGT), the movement of genetic material between different species, is a significant evolutionary force, particularly in prokaryotes. nih.govplos.org While gene duplication is common in eukaryotes, HGT appears to have played a role in the distribution of ABLTPs. The presence of ACBP homologs in a select number of pathogenic eubacteria, while being absent in archaea and most other bacteria, strongly suggests that these genes were acquired from a eukaryotic host. nih.govnih.gov
The acquisition of an ABLTP from a host could provide a significant advantage to a pathogen, potentially allowing it to better manipulate the host's cellular machinery and lipid metabolism for its own survival and replication. nih.govnih.gov In prokaryotes, HGT is a primary driver for the expansion of protein families, allowing for the rapid acquisition of new functions that can lead to adaptation to new environments or hosts. plos.orgnih.gov
The evolutionary implication of such an event is that the tree of life is not strictly branching. nih.gov The flow of genes between distant species can introduce novel functions and metabolic capabilities, blurring species boundaries and providing a fast track for adaptation. researchgate.net The case of ABLTPs in pathogenic bacteria is a prime example of how a protein family, well-established and diversified in eukaryotes, can be co-opted by prokaryotes through HGT, with significant implications for host-pathogen interactions. nih.govnih.gov
Advanced Research Methodologies for Acyl Binding Lipid Transfer Protein Studies
Biochemical and Biophysical Approaches for Lipid Binding and Transfer
The intricate interactions between acyl-binding lipid-transfer proteins (LTPs) and their lipid ligands are fundamental to their biological functions. To elucidate the specifics of these interactions, a variety of sophisticated biochemical and biophysical techniques are employed. These methods allow researchers to probe the binding affinities, kinetics, and structural changes that occur upon ligand binding.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. youtube.com In the context of acyl-LTPs, SPR is instrumental in determining the specificity and affinity of these proteins for various lipids. nicoyalife.com The methodology typically involves immobilizing the LTP, often engineered with a tag like biotin (B1667282) for efficient anchoring to a streptavidin-coated sensor chip. nih.gov This allows for the precise measurement of the association (on-rate) and dissociation (off-rate) constants, as well as the equilibrium dissociation constants for a range of lipid analytes. nih.govnih.gov
A key advantage of SPR is its ability to study lipids in their natural, unmodified state, thus avoiding potential artifacts introduced by bulky fluorescent labels. nih.gov This technique has been successfully used to analyze the binding of various lipids, including oleic acid, linoleic acid, and cholesterol, to sterol carrier protein-2 (SCP-2), a type of lipid transfer protein. nih.gov The data obtained from SPR can be validated by comparing it with results from other techniques like fluorescence titration, ensuring the reliability of the measurements. nih.gov The versatility of SPR allows it to be adapted for a wide array of lipid transfer proteins, providing invaluable insights into their binding kinetics. nih.gov
Fluorescence Spectroscopy (e.g., anisotropy, FRET, probe displacement)
Fluorescence spectroscopy offers a suite of sensitive techniques to investigate the binding of lipids to acyl-LTPs. These methods often utilize either the intrinsic fluorescence of tryptophan residues within the protein or extrinsic fluorescent probes that change their properties upon binding. scirp.orgedinst.com
Fluorescence Anisotropy: This technique measures the rotational diffusion of a fluorescent molecule. nih.gov When a fluorescently labeled lipid binds to a larger protein, its rotational motion is restricted, leading to an increase in fluorescence anisotropy. This change can be used to quantify the binding affinity. nih.gov
Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent process where energy is transferred from an excited donor fluorophore to a nearby acceptor fluorophore. nih.gov In acyl-LTP studies, FRET can be used to measure the proximity between a fluorescently labeled lipid (donor or acceptor) and a specific site on the protein, which could be an intrinsic tryptophan residue or an attached fluorophore. nih.govacs.org For instance, FRET has been employed to monitor the binding of lipids to soluble proteins and to characterize lipid binding sites. nih.gov
Fluorescent Probe Displacement: This competitive binding assay is a common approach to determine the binding affinity of non-fluorescent ligands. nih.gov It involves a fluorescent probe that binds to the protein's active site and exhibits a change in its fluorescence signal upon binding. When a competing, non-fluorescent lipid is introduced, it displaces the probe, causing a reversal of the fluorescence signal. The extent of this displacement is proportional to the affinity of the competing lipid. nih.gov For example, fluorescently-labeled fatty acids have been used to characterize the binding site of maize LTP. nih.gov Binding displacement studies with a variety of fatty acids and their derivatives revealed that fatty acids with 16 to 19 carbons are the preferred ligands for this protein. nih.gov
These fluorescence-based methods are highly sensitive and can provide detailed information about the binding process, including the motional constraints on the bound lipid and the specificity of the binding pocket. nih.gov
Equilibrium Titration Experiments
Equilibrium titration is a fundamental method used to determine the binding affinity and stoichiometry of protein-ligand interactions. nih.gov In the context of acyl-LTPs, this often involves monitoring a change in a physical property of the system as the concentration of the lipid ligand is incrementally increased while the protein concentration is held constant.
One powerful technique for equilibrium titration is Isothermal Titration Calorimetry (ITC) . ITC directly measures the heat released or absorbed during a binding event. nih.gov This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including changes in enthalpy (ΔH) and entropy (ΔS). nih.gov ITC has been successfully applied to study the binding of long-chain acyl-CoA thioesters to acyl-CoA-binding proteins (ACBPs), providing a comprehensive thermodynamic profile of the interaction. nih.gov
Fluorescence titration is another common equilibrium titration method. In these experiments, the change in fluorescence intensity or wavelength of an intrinsic or extrinsic fluorophore is monitored as the lipid ligand is added. researchgate.net By fitting the resulting binding curve to an appropriate model, the dissociation constant (Kd) can be determined. researchgate.net
Structural Determination Techniques
Understanding the three-dimensional structure of acyl-LTPs is crucial for deciphering their mechanism of action. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary techniques used to obtain high-resolution structural information.
X-ray Crystallography
X-ray crystallography is a technique that provides a static, high-resolution three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a crystal of that molecule. youtube.com To apply this to acyl-LTPs, the protein, often in complex with a lipid ligand, must first be crystallized. This process can be challenging, particularly for membrane-associated proteins. nih.gov
Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the protein can be modeled. youtube.com To aid in solving the "phase problem" in crystallography, heavy atom derivatives of the protein or ligand can be used. youtube.comnih.gov For instance, lipids containing bromine atoms can be used to help identify the lipid binding sites on the protein surface. nih.gov ATP analogs are also utilized in crystallography to capture the protein structure in its ATP-bound state. wikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides information about the structure and dynamics of molecules in solution. youtube.com Unlike X-ray crystallography, which provides a static picture, NMR can reveal the dynamic nature of proteins and their interactions. youtube.com
For acyl-LTP studies, NMR is particularly useful for determining the solution structure of the protein and for mapping the binding site of lipid ligands. This is often achieved by expressing the protein with NMR-active isotopes, such as ¹³C and ¹⁵N. youtube.com By comparing the NMR spectra of the protein in its free and lipid-bound states, researchers can identify the specific amino acid residues that are involved in the interaction. nih.gov NMR can also provide insights into the conformational changes that the protein undergoes upon lipid binding.
Interactive Data Tables
Table 1: Research Findings from Biochemical and Biophysical Approaches
| Technique | Protein Studied | Ligand(s) | Key Findings |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Sterol carrier protein-2 (SCP-2) | Oleic acid, linoleic acid, cholesterol | Determined on- and off-rate constants and equilibrium dissociation constants for lipid binding. nih.govnih.gov |
| Fluorescence Probe Displacement | Maize lipid-transfer protein (LTP) | Various fatty acids and acyl derivatives | Fatty acids of 16 to 19 carbons are the preferred ligands. nih.gov |
| Isothermal Titration Calorimetry (ITC) | Rice acyl-CoA-binding protein (OsACBP) | Long-chain acyl-CoA thioesters | Provided thermodynamic parameters (Kd, n, ΔH, ΔS) of the binding interaction. nih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Acyl-CoA |
| Adenosine (B11128) triphosphate (ATP) |
| Cholesterol |
| Linoleic acid |
| Oleic acid |
Cryo-Electron Microscopy (Cryo-EM)
Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for determining the high-resolution structures of biological macromolecules in their near-native states. However, the application of cryo-EM to small, soluble proteins like the acyl-CoA-binding protein (ACBP), which has a molecular weight of approximately 10 kDa, presents significant challenges. nih.govwikipedia.org The small size of ACBP results in a low signal-to-noise ratio in cryo-EM images, which complicates particle alignment and the reconstruction of a high-resolution 3D model. nih.gov
Computational and Molecular Modeling Approaches
Computational methods are indispensable for exploring the dynamic nature of ACBP and its interactions with ligands.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations have provided profound insights into the conformational dynamics and energy landscapes of ACBP. These simulations model the movement of atoms over time, allowing researchers to observe protein folding, ligand binding, and conformational changes. Studies have employed MD simulations to investigate the effects of ligand binding on the mechanical stability and energy landscape of ACBP. nih.gov For instance, steered molecular dynamics (SMD) simulations, where an external force is applied to the system, have been used to rationalize how the binding of ligands like octanoyl-CoA enhances the mechanical resistance and thermodynamic stability of ACBP. nih.gov These simulations have revealed key interactions between the ligand and the four α-helices of the protein. nih.gov
Furthermore, MD simulations have been instrumental in understanding the folding pathway of ACBP. By generating extensive trajectory data, researchers have constructed Markov state models (MSMs) to describe the complex network of metastable states during folding. nih.govnih.gov These models have shown that the unfolded state of ACBP is surprisingly compact and that its structure forms on a relatively slow timescale. nih.gov Accelerated molecular dynamics (aMD) is another technique that enhances conformational sampling by modifying the potential energy landscape, enabling the simulation of larger conformational changes that are often inaccessible to conventional MD. nih.gov
Ligand Docking and Binding Site Prediction
Computational docking and binding site prediction are crucial for understanding how ACBP interacts with its various acyl-CoA ligands. These methods predict the preferred orientation of a ligand when bound to a protein and estimate the strength of the interaction. The binding site of ACBP is a highly exposed pocket formed by its four α-helices. wikipedia.org
Key conserved motifs, such as YKQA and KWDAW, have been identified as essential for binding acyl-CoA esters. semanticscholar.org Computational predictions have corroborated the importance of specific amino acid residues within these motifs for ligand binding. semanticscholar.org For example, in silico analyses have highlighted the role of residues like Tyr and Lys in interacting with the coenzyme A head-group and the acyl chain of the ligand. semanticscholar.org Docking studies have been used to investigate the binding of various potential inhibitors and ligands to ACBP and related proteins, helping to elucidate the molecular basis of their specificity and to guide the design of novel therapeutic agents. nih.govresearchgate.net These computational approaches, often combined with experimental data, provide a detailed picture of the molecular recognition events governing ACBP function.
Genetic and Cell Biological Manipulations
Genetic and cell biological techniques are fundamental for dissecting the physiological roles of ACBP in vivo.
Site-Directed Mutagenesis for Structure-Function Relationship Studies
Site-directed mutagenesis is a powerful technique used to alter specific amino acids in a protein sequence, allowing researchers to probe the function of individual residues. youtube.com This method has been extensively used to study the structure-function relationship of ACBP. By mutating residues within the conserved binding pocket, scientists have been able to assess their importance for ligand binding and protein stability. For example, studies have shown that mutating key residues in the conserved fingerprints of penicillin-binding proteins, which share structural motifs with some acyl-binding proteins, can lead to a complete loss of binding capacity and enzymatic activity. semanticscholar.org
In the context of ACBP, mutagenesis has been used to confirm the roles of residues identified through structural and computational analyses. For instance, a combined experimental and simulation study used side-chain mutagenesis to demonstrate that discrete hydrophobic core mutations can perturb the structure of the denatured state of ACBP. nih.gov This approach is crucial for validating computational models and for providing a detailed understanding of how the protein's structure dictates its function at the molecular level.
Transgenic Approaches and Gene Silencing
To understand the organismal function of ACBP, researchers have utilized transgenic approaches and gene silencing techniques in various model organisms, including mice and the plant Arabidopsis thaliana.
In mice, the targeted disruption or knockout of the Acbp gene has revealed its essential role in embryonic development, with complete loss of the gene leading to pre-implantation lethality. nih.gov Heterozygous mice, with one functional copy of the gene, appear phenotypically normal. nih.gov Other studies involving conditional knockout models, where the gene is deleted in specific tissues or at a particular time, have shown that ACBP is crucial for processes like hepatic adaptation to metabolic changes at weaning and for maintaining normal hair and skin by influencing fatty acid metabolism. nih.gov Adipocyte-specific knockout of Acbp has been shown to prevent high-fat diet-induced weight gain. nih.gov
In the plant Arabidopsis thaliana, a family of six ACBP genes exists. oup.com Gene silencing techniques, such as RNA interference (RNAi), and the use of T-DNA insertional mutants have been employed to study the functions of these different isoforms. nih.govnih.gov For example, overexpression of AtACBP3 was found to promote leaf senescence, while its downregulation delayed this process. oup.com Overexpression of AtACBP6 enhanced freezing tolerance. nih.gov The double mutant of acbp1 and acbp2 was found to be embryo lethal, indicating functional redundancy and essential roles in seed development. These genetic manipulation studies have been instrumental in uncovering the diverse and critical roles of ACBP in both animal and plant physiology.
Research Findings on Acyl-Binding Lipid-Transfer Protein
| Methodology | Organism/System | Key Findings | References |
|---|---|---|---|
| Cryo-Electron Microscopy (Cryo-EM) | General (Small Proteins) | Challenges in imaging small proteins like ACBP (~10 kDa) due to low signal-to-noise. Techniques like using Fabs or scaffolds can overcome size limitations. | nih.govwikipedia.orglabroots.combiorxiv.orgumich.edu |
| Molecular Dynamics (MD) Simulations | Bovine ACBP | Ligand (octanoyl-CoA) binding increases mechanical resistance and thermodynamic stability without changing mechanical compliance. Revealed key interactions with the four α-helices. | nih.gov |
| MD Simulations (Markov State Models) | ACBP | Revealed a complex folding network with a compact unfolded state and slow acquisition of structure. | nih.govnih.gov |
| Ligand Docking and Binding Site Prediction | General ACBP | Identified conserved motifs (YKQA, KWDAW) and key residues (e.g., Tyr, Lys) as crucial for acyl-CoA binding. | semanticscholar.org |
| Site-Directed Mutagenesis | ACBP | Mutations in the hydrophobic core perturb the denatured state structure. Essential for validating the functional role of specific residues. | nih.gov |
| Gene Knockout | Mouse (Mus musculus) | Complete knockout is embryonic lethal. Conditional knockout reveals roles in hepatic metabolic adaptation and skin/hair lipid metabolism. Adipocyte-specific knockout prevents diet-induced obesity. | nih.govnih.govnih.gov |
| Gene Overexpression/Silencing | Arabidopsis thaliana | Overexpression of AtACBP3 promotes leaf senescence. Overexpression of AtACBP6 enhances freezing tolerance. Double knockout of acbp1 and acbp2 is embryo lethal. | oup.comnih.gov |
Cell-Free Systems and Reconstituted Membrane Assays
Cell-free systems and reconstituted membrane assays are powerful in vitro methodologies that permit the study of this compound (ACBP), also known as Diazepam Binding Inhibitor (DBI), in a controlled environment, free from the complexities of intact cells. These approaches involve isolating the protein and studying its functions, such as ligand binding and transport, by re-introducing it into an artificial lipid membrane environment. This allows for a detailed examination of the protein's direct interactions with lipids and its role in mediating the transfer of acyl-CoA esters between different membrane systems.
The general procedure for these assays begins with the creation of artificial lipid vesicles, known as liposomes. For reconstitution, purified ACBP is mixed with these preformed liposomes, which are often destabilized with a detergent like Triton X-100. The detergent is then gradually removed, typically by adsorption onto polystyrene beads, which facilitates the insertion of the protein into the lipid bilayer, resulting in the formation of proteoliposomes. rug.nl These proteoliposomes, containing the embedded ACBP, serve as a model system to investigate its biochemical activities.
Detailed Research Findings
Research using these reconstituted systems has provided significant insights into the function of ACBP. Studies have demonstrated that ACBP can extract acyl-CoA esters from one membrane and transport them to another. For instance, ACBP was shown to be capable of extracting hexadecanoyl-CoA from phosphatidylcholine membranes and subsequently transporting the acyl-CoA/ACBP complex to acceptor membranes like mitochondria or microsomes. researchgate.netnih.govnih.gov Once at the acceptor membrane, ACBP can donate the acyl-CoA for downstream metabolic processes, including β-oxidation in mitochondria and glycerolipid synthesis in microsomes. researchgate.netnih.govnih.govsdu.dk
These cell-free assays have been instrumental in quantifying the binding affinity of ACBP for various acyl-CoA esters. Titration microcalorimetry has been employed to determine the dissociation constants (Kd) for these interactions, revealing a high affinity, particularly for long-chain acyl-CoAs. nih.govnih.govsdu.dk This high affinity is crucial for ACBP's proposed role as an intracellular acyl-CoA transporter and pool former, protecting other cellular components like acetyl-CoA carboxylase and the mitochondrial ADP/ATP translocase from inhibition by free acyl-CoA. nih.govelsevierpure.com
Furthermore, reconstituted membrane assays have been used to explore the physical parameters that govern the interaction between ACBP and membranes. Studies using mouse recombinant ACBP have shown that the protein preferentially interacts with membranes that are rich in anionic phospholipids (B1166683) and have a high degree of curvature, such as small unilamellar vesicles (SUVs). This interaction was confirmed by circular dichroism, which showed an increase in the α-helical content of ACBP in the presence of anionic SUVs, and by membrane filtration assays, which demonstrated stronger binding to these specific vesicles. This preferential binding facilitates a more efficient transfer of ACBP-bound ligands to these target membranes.
The data below, derived from such cell-free and reconstituted membrane assays, quantify the specific binding and functional interactions of ACBP.
Interactive Data Tables
The binding affinities of bovine ACBP for acyl-CoA esters of different chain lengths were determined using titration microcalorimetry. The results highlight the protein's strong affinity, with dissociation constants in the nanomolar to femtomolar range.
Table 1: Dissociation Constants (Kd) of Acyl-CoA Esters for Acyl-CoA-Binding Protein (ACBP)
| Acyl-CoA Ester | Dissociation Constant (Kd) (M) | Research Method |
|---|---|---|
| Octanoyl-CoA | (0.24 +/- 0.02) x 10-6 | Titration Microcalorimetry |
| Dodecanoyl-CoA | (0.65 +/- 0.2) x 10-8 | Titration Microcalorimetry |
| Hexadecanoyl-CoA | (0.45 +/- 0.2) x 10-13 | Titration Microcalorimetry |
Data sourced from Rasmussen et al. (1994). researchgate.netnih.govnih.govsdu.dk
Studies on mouse recombinant ACBP (mrACBP) have revealed that its interaction with membranes and its efficiency in transferring ligands are significantly influenced by the membrane's physical properties.
Table 2: Influence of Membrane Characteristics on mrACBP Interaction and Function
| Membrane Type | mrACBP Binding | Oleoyl-CoA Transfer from mrACBP-oleoyl-CoA Complex | Key Finding |
|---|---|---|---|
| Anionic, Small Unilamellar Vesicles (SUV) | Strong | High (2-3 fold higher than other types) | Preferred interaction and most efficient ligand transfer |
| Anionic, Large Unilamellar Vesicles (LUV) | Weak | Low | Curvature is a critical factor for interaction |
| Neutral, Small Unilamellar Vesicles (SUV) | Weak | Low | Anionic charge is critical for interaction |
| Neutral, Large Unilamellar Vesicles (LUV) | Weak | Low | Both charge and curvature are important for optimal function |
Data interpreted from Shoyab et al. (2000).
Future Research Directions and Unanswered Questions in Abltp Biology
Elucidation of Undiscovered ABLTP Classes, Isoforms, and Specific Ligands
While the core acyl-CoA-binding protein (ACBP) domain is highly conserved, evolution has produced a variety of ABLTPs with diverse architectures and functions. wikipedia.orgebi.ac.uk A primary future direction is the continued discovery and characterization of new ABLTP classes and isoforms. In eukaryotes, ABLTPs have been identified as both independent proteins and as domains within larger, multifunctional proteins. wikipedia.orgebi.ac.uk These larger proteins may contain domains such as ankyrin repeats or enzymatic domains like enoyl-CoA isomerase/hydratase, suggesting integrated and complex cellular roles that are yet to be fully understood. wikipedia.orgebi.ac.uk
For instance, in humans and mice, alternative splicing of the ACBP gene generates multiple transcripts, leading to protein isoforms with potentially distinct functions. nih.gov One newly identified human transcript, ACBP-1c, is highly expressed in adipose tissue and regulated by PPARγ2, implicating it in metabolic diseases like diabetes and obesity. nih.gov Further research is needed to uncover the full repertoire of such isoforms across different tissues and species and to determine their specific roles.
The identification of specific ligands for each ABLTP isoform is another critical frontier. While it is known that ACBPs bind medium- and long-chain acyl-CoA esters with high affinity, the precise specificity of different isoforms and their potential to bind other lipids or molecules remains an active area of investigation. wikipedia.orguniprot.org For example, some plant ACBPs exhibit differential binding affinities for various acyl-CoA esters and phospholipids (B1166683), suggesting non-redundant in vivo functions that need to be further explored. nih.gov
Table 1: Known Classes of Acyl-CoA-Binding Proteins (ACBPs) and Their Characteristics
| Class | Common Name | Key Features | Organisms Found |
| Class I | Small ACBPs | Consist of a single ACBP domain (approx. 10 kDa). nih.govresearchgate.net | Eukaryotes, some prokaryotes. wikipedia.orgnih.gov |
| Class II | Ankyrin-repeat ACBPs (ANK-ACBPs) | N-terminal ACBP domain coupled with C-terminal ankyrin repeats. nih.govresearchgate.net | Plants. nih.govresearchgate.net |
| Class III | Large ACBPs | Larger molecular weight proteins with ACBP domains. nih.govresearchgate.net | Plants. nih.govresearchgate.net |
| Class IV | Kelch-ACBPs | Contain kelch motifs in addition to the ACBP domain. researchgate.netnih.gov | Plants. researchgate.netnih.gov |
| Other | Membrane-associated DBI (MA-DBI) | N-terminal ACBP domain with a transmembrane region. wikipedia.orgebi.ac.uk | Mammals. wikipedia.orgebi.ac.uk |
| Other | DRS-1 | N-terminal ACBP domain and a C-terminal enoyl-CoA isomerase/hydratase domain. wikipedia.orgebi.ac.uk | Humans. wikipedia.orgebi.ac.uk |
Precise Mechanisms of Lipid Transfer at Membrane Contact Sites
A major paradigm shift in understanding ABLTP function has been the discovery of their role at membrane contact sites (MCSs), the junctions where two organelles come into close apposition. frontiersin.org These sites act as hubs for inter-organellar communication, including the non-vesicular transport of lipids. nih.govembopress.org While it is established that ABLTPs can facilitate lipid transfer at these sites, the precise molecular mechanisms governing this process are still being unraveled. frontiersin.orgresearchgate.netexlibrisgroup.com
Future research must focus on how ABLTPs are recruited to and function at specific MCSs, such as the endoplasmic reticulum-plasma membrane (ER-PM) or ER-mitochondria contact sites. nih.govembopress.org Many lipid transfer proteins (LTPs) are anchored to the ER and target other membranes through protein-lipid or protein-protein interactions. nih.gov A key question is whether ABLTPs act solely as passive carriers or if they are part of larger protein complexes that actively regulate the directionality and rate of lipid flow. The concept of counter-current lipid transfer, where the movement of one lipid species drives the transport of another in the opposite direction, has been proposed for other LTPs like the oxysterol-binding protein (OSBP)-related proteins (ORPs) and is a potential mechanism for ABLTPs that warrants investigation. nih.govnih.gov
Furthermore, the dynamics of these transfer processes need to be elucidated. How do cellular signals modulate the tethering of membranes and the activity of ABLTPs at these sites to meet the metabolic needs of the cell? Understanding the structural basis of how ABLTPs interact with membrane tethers and other proteins at MCSs will be crucial to answering these questions. nih.gov
Identification of Novel ABLTP Interaction Partners (protein, lipid, and other molecules)
The functionality of ABLTPs is defined by their interactions with a host of other molecules. A comprehensive identification of their interaction partners—including proteins, lipids, and other small molecules—is essential for a complete understanding of their biological roles. While the primary ligands are acyl-CoA esters, interactions with other lipids, such as various phospholipids, have been observed, particularly in plants. nih.govmdpi.com
Systematic approaches are needed to map the ABLTP interactome. In plants, several protein interactors have been identified, including transcription factors involved in stress responses, hinting at a role for ACBPs in relaying metabolic signals to the nucleus. mdpi.com For example, Arabidopsis ACBPs have been shown to interact with transcription factors like AREB1 and RAP2.12, which are involved in abscisic acid and ethylene (B1197577) signaling pathways during stress. mdpi.com
In mammals, the interaction of ACBP (also known as Diazepam-Binding Inhibitor or DBI) with the GABA-A receptor was one of its first discovered functions, suggesting a role as a neuropeptide. wikipedia.orguniprot.org More recently, research has pointed to interactions with enzymes like carnitine palmitoyltransferase I (CPT I), where ACBP may directly present acyl-CoA to the enzyme. nih.gov The full extent of these protein-protein interactions across different cell types and physiological conditions remains a vast and important area for future exploration. Identifying these partners will be key to uncovering new pathways and functions regulated by ABLTPs. nih.govmolbiolcell.org
Comprehensive Understanding of ABLTP Regulatory Networks and Signaling Cascades
ABLTPs are not just passive carriers but are integrated into complex cellular regulatory networks. nih.gov Their expression and activity are controlled by a variety of signals, and they, in turn, influence downstream signaling cascades. A major challenge for future research is to comprehensively map these regulatory circuits.
The expression of ABLTP genes is known to be regulated by transcription factors sensitive to the metabolic state of the cell, such as SREBP-1 and PPARs. nih.gov The promoter of the rat ACBP gene, for example, contains elements that suggest it is regulated as a housekeeping gene but also possesses tissue-specific elements that could fine-tune its expression. nih.gov Understanding how different physiological cues, from nutrient availability to hormonal signals, impinge on these transcriptional and post-transcriptional regulatory mechanisms is crucial. nih.govnih.gov
Furthermore, ABLTPs and their ligands, long-chain acyl-CoAs, are emerging as signaling molecules themselves. nih.gov They can influence the activity of enzymes and ion channels and may modulate gene expression. nih.govnih.gov For instance, by controlling the size and availability of the cytosolic acyl-CoA pool, ABLTPs can protect crucial enzymes like acetyl-CoA carboxylase from inhibition by these amphipathic molecules. nih.govnih.gov Unraveling how fluctuations in the ABLTP-bound acyl-CoA pool are sensed and translated into specific downstream signaling events is a key unanswered question. nih.gov This includes investigating their role in signaling pathways related to autophagy, inflammation, and metabolic homeostasis. researchgate.net
Exploration of ABLTP Roles in Underserved Non-Human Biological Systems
While much of the research on ABLTPs has been conducted in mammals and the model plant Arabidopsis thaliana, their roles in a vast array of other organisms are largely unexplored. nih.govmdpi.com ABLTPs are highly conserved across eukaryotes and are also found in some bacteria, suggesting fundamental roles throughout the tree of life. wikipedia.orgebi.ac.uk Future research should focus on characterizing ABLTPs in a wider range of non-human biological systems.
In insects, for example, studies in Drosophila melanogaster and Rhodnius prolixus have implicated ACBPs in energy metabolism, nutrient adaptation, and intestinal plasticity. nih.govuniprot.orgplos.org The Drosophila genome encodes several ACBP homologs, and at least one, Acbp6, is critical for intestinal stem cell activation in response to nutrient changes. nih.govalliancegenome.org In the kissing bug R. prolixus, different ACBPs are expressed in various tissues and developmental stages, with functions in lipid metabolism and transport. plos.org
In the plant kingdom, beyond Arabidopsis, ACBPs have been identified in numerous species, including important crops like barley, legumes, and oilseed rape. nih.govresearchgate.netnih.gov In these plants, ACBPs are involved in development and, notably, in responses to both abiotic (e.g., drought, salinity, extreme temperatures) and biotic (e.g., pathogens) stresses. nih.govnih.govmdpi.com Elucidating the specific functions of different ACBP family members in these stress tolerance mechanisms could have significant implications for agriculture and crop improvement. mdpi.comyoutube.com
Development of Advanced Methodologies for In Vivo ABLTP Studies
Advancing our understanding of ABLTPs in their native cellular environment requires the development and application of more sophisticated research methodologies. While in vitro assays have been invaluable for characterizing the basic biochemical properties of these proteins, they cannot fully recapitulate the complexity of the intracellular milieu. nih.govmolbiolcell.orgnih.gov
There is a pressing need for robust methods to study ABLTP dynamics and interactions in living cells and whole organisms. Recent advances in fluorescence microscopy, such as Total Internal Reflection Fluorescence (TIRF) imaging and single-molecule tracking, offer powerful tools to visualize the transient interactions of ABLTPs with membranes and other proteins in real-time. nih.gov The development of fluorescently tagged ABLTPs and specific fluorescent probes for their ligands will be instrumental in these efforts. nih.govbiorxiv.orgresearchgate.netacs.org
Furthermore, techniques that allow for the study of protein-lipid interactions within the context of a living organism are crucial. The use of model systems amenable to in vivo imaging, such as zebrafish, provides an excellent platform for studying the dynamics of lipid droplet-associated proteins, including potentially ABLTPs, during development and in response to metabolic challenges. nih.govbiorxiv.orgresearchgate.net Combining these advanced imaging techniques with genetic and proteomic approaches will be essential to dissect the complex in vivo functions of acyl-binding lipid-transfer proteins. numberanalytics.comunivr.it
Table 2: Methodologies for Studying Acyl-Binding Lipid-Transfer Proteins
| Methodology | Type | Information Gained | Key Considerations |
| X-ray Crystallography & NMR Spectroscopy | In Vitro (Structural) | Provides high-resolution 3D structures of ABLTPs and their complexes with ligands. nih.gov | Requires large amounts of soluble protein; can be challenging for membrane-associated states. nih.gov |
| Isothermal Titration Calorimetry (ITC) | In Vitro (Biophysical) | Measures thermodynamic parameters of binding, such as affinity (Kd). nih.govunivr.it | Requires purified protein and ligand; provides detailed binding energetics. |
| Fluorescence Spectroscopy | In Vitro / In Cellulo | Can be used to study binding affinities, conformational changes, and membrane penetration. molbiolcell.orgnih.gov | Often requires labeling of protein or lipid with a fluorescent probe. |
| Vesicle Cosedimentation/Coflotation Assays | In Vitro (Functional) | Determines the ability of ABLTPs to bind to model membranes (liposomes). nih.gov | The choice of lipid composition for the model membrane is critical for physiological relevance. molbiolcell.org |
| Fluorescently Tagged Reporter Lines | In Vivo | Allows for visualization of ABLTP localization and dynamics in living cells and organisms. nih.govbiorxiv.org | The tag could potentially interfere with protein function; expression levels should be close to endogenous. |
| Total Internal Reflection Fluorescence (TIRF) Microscopy | In Vivo / In Cellulo | Enables high-resolution imaging of events at the plasma membrane, such as ABLTP-membrane interactions. nih.gov | Limited to imaging processes near the coverslip. |
| Affinity Purification-Mass Spectrometry (AP-MS) | In Cellulo | Identifies protein and potentially lipid interaction partners of a specific ABLTP. univr.it | Can identify both stable and transient interactors; requires specific antibodies or tagged proteins. |
Q & A
Q. What are the common ligands for acyl-binding LTPs, and how are their interactions experimentally characterized?
LTPs exhibit promiscuity for hydrophobic ligands, including saturated/unsaturated fatty acids (14–18 carbons), lysophospholipids (e.g., LPC), acyl-CoA esters, and sterols (in rare cases) . Interactions are typically quantified via in vitro binding assays such as fluorescence titration, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR), yielding dissociation constants (Kd) in the micromolar range . For example, barley LTP binds palmitoyl-CoA with structural flexibility, as shown by X-ray crystallography . However, these assays often fail to reflect in vivo ligand diversity due to compartmentalization and transient interactions .
Q. What methodologies are used to purify and identify acyl-binding LTPs in plant systems?
LTPs are isolated via hydrophobic interaction chromatography (HIC) or affinity purification using lipid-conjugated columns . SDS-PAGE and mass spectrometry confirm purity and identity. For functional validation, lipid-transfer activity is tested using fluorescently labeled liposomes and acceptor membranes (e.g., mitochondria or chloroplasts) . Bioinformatics tools like PRED-TMR predict transmembrane regions to exclude membrane-associated contaminants .
Q. How do researchers distinguish between lipid-binding specificity and promiscuity in LTPs?
Competitive binding assays with mixed lipid libraries (e.g., acyl-CoA variants or phospholipids) are employed to assess preferential interactions. Structural analyses (e.g., NMR or crystallography) reveal hydrophobic cavities that accommodate diverse ligands through conformational flexibility . For instance, maize LTP’s cavity expands to bind both palmitate and smaller ligands, demonstrating inherent promiscuity .
Advanced Research Questions
Q. What structural features enable LTPs to dynamically adapt to diverse ligands, and how are these studied?
High-resolution X-ray crystallography and molecular dynamics simulations highlight flexible α-helices and loops that adjust cavity volume. For example, barley LTP’s binding site undergoes conformational changes to accommodate palmitoyl-CoA, with hydrophobic residues (e.g., Leu, Val) forming transient van der Waals interactions . Hydrogen-deuterium exchange mass spectrometry (HDX-MS) further maps solvent accessibility changes upon ligand binding .
Q. How can bioinformatics address gaps in understanding LTP-lipid interactions?
Databases cataloging lipid-binding residues (e.g., aromatic or aliphatic side chains) enable machine learning models to predict binding motifs . Phylogenetic analysis of LTP sequences across species identifies conserved domains critical for lipid transfer, such as the proline-rich N-terminal signal peptide in Arabidopsis LTPG . However, cross-species homology remains limited due to divergent genetic architectures .
Q. What experimental challenges arise when reconciling in vitro and in vivo LTP functions?
In vitro assays often overlook cellular factors like pH gradients, membrane composition, and competing ligands. For example, rice LTP2 binds sterols in vitro but may traffic fatty acids in vivo . Advanced approaches include:
- Compartment-specific probes : Fluorescent lipid analogs tracked via live-cell imaging .
- Knockout models : Arabidopsis ltpg mutants show disrupted cuticular lipid export, linking LTPs to lipid barrier formation . Contradictions between in vitro affinity data and in vivo phenotypes highlight the need for context-dependent studies .
Q. How do LTPs mediate non-vesicular lipid transport in membrane systems with asymmetry?
LTPs like the bacterial MlaD component use a “segmented domain movement” mechanism, where conformational shifts transfer lipids across the periplasm . In plants, glycosylphosphatidylinositol (GPI)-anchored LTPs (e.g., Arabidopsis LTPG) interact with membrane scaffolds to shuttle lipids from the ER to the apoplast . Single-molecule Förster resonance energy transfer (smFRET) captures real-time lipid handover between LTPs and membranes .
Data Contradictions and Open Questions
- Ligand-binding vs. functional roles : While in vitro studies show micromolar Kd values for acyl-CoA, genetic knockouts suggest LTPs are non-essential under standard conditions, implying redundancy or alternative pathways .
- Structural plasticity : Some LTPs (e.g., broccoli leaf wax protein) exhibit rigid binding sites, contradicting the flexible cavity model .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
